molecular formula C21H22N2O2S B3681993 N-{2-[(benzylamino)methyl]phenyl}-4-methylbenzenesulfonamide

N-{2-[(benzylamino)methyl]phenyl}-4-methylbenzenesulfonamide

Cat. No.: B3681993
M. Wt: 366.5 g/mol
InChI Key: PNJPLXIHJAOJCR-UHFFFAOYSA-N
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Description

N-{2-[(benzylamino)methyl]phenyl}-4-methylbenzenesulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzylamino group attached to a phenyl ring, which is further connected to a 4-methylbenzenesulfonamide moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Properties

IUPAC Name

N-[2-[(benzylamino)methyl]phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-17-11-13-20(14-12-17)26(24,25)23-21-10-6-5-9-19(21)16-22-15-18-7-3-2-4-8-18/h2-14,22-23H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJPLXIHJAOJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CNCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(benzylamino)methyl]phenyl}-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of Benzylamine Intermediate: Benzylamine is prepared by the reduction of benzyl cyanide using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Alkylation of Benzylamine: The benzylamine is then alkylated with 2-(chloromethyl)phenyl compound under basic conditions to form the intermediate N-{2-[(benzylamino)methyl]phenyl} compound.

    Sulfonation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(benzylamino)methyl]phenyl}-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Nucleophiles such as halides, alcohols, or amines, with solvents like dimethylformamide or dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(benzylamino)methyl]phenyl}-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, which could have implications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of N-{2-[(benzylamino)methyl]phenyl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, inhibiting their activity. The sulfonamide moiety can also interact with biological membranes, affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

N-{2-[(benzylamino)methyl]phenyl}-4-methylbenzenesulfonamide can be compared with other similar compounds, such as:

    N-{2-[(methylamino)methyl]phenyl}-4-methylbenzenesulfonamide: Similar structure but with a methylamino group instead of a benzylamino group, leading to different chemical properties and biological activities.

    N-{2-[(benzylamino)methyl]phenyl}-4-chlorobenzenesulfonamide: Contains a chlorobenzene moiety instead of a methylbenzene moiety, which can affect its reactivity and interactions with biological targets.

    N-{2-[(benzylamino)methyl]phenyl}-4-nitrobenzenesulfonamide:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{2-[(benzylamino)methyl]phenyl}-4-methylbenzenesulfonamide
Reactant of Route 2
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N-{2-[(benzylamino)methyl]phenyl}-4-methylbenzenesulfonamide

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